Product packaging for Macluraxanthone B(Cat. No.:)

Macluraxanthone B

Cat. No.: B1233910
M. Wt: 396.4 g/mol
InChI Key: QFYDCUMYVXSZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macluraxanthone B (MCXB) is a prenylated xanthone compound of natural origin, investigated for its potential in therapeutic development for inflammatory diseases . Research indicates that this compound exhibits significant anti-inflammatory effects by regulating key signaling pathways in immune cells . Studies in RAW264.7 and BV2 cell models demonstrate that this compound inhibits lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . The mechanism of action involves the suppression of the NF-κB signaling pathway by inhibiting the nuclear localization and DNA-binding activity of the p65 subunit . Furthermore, this compound inhibits the phosphorylation of JNK, ERK, and p38 mitogen-activated protein kinases (MAPKs) and induces the expression of heme oxygenase (HO)-1 protein, contributing to its observed anti-inflammatory activity . These properties make this compound a useful candidate for research into inflammatory disease mechanisms. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O6 B1233910 Macluraxanthone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)18-20(27)12(8-7-11(2)3)22-17(21(18)28)19(26)13-9-14(24)15(25)10-16(13)29-22/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3

InChI Key

QFYDCUMYVXSZFJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C

Synonyms

maclura-xanthone B
macluraxanthone B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Macluraxanthone B

Botanical Sources and Distribution within the Maclura and Cudrania Genera

Macluraxanthone (B191769) B is primarily found within plants belonging to the Moraceae (mulberry) family, specifically in the closely related genera Maclura and Cudrania. wikipedia.org Botanical nomenclature for some source species has been subject to revision, with Cudrania tricuspidata now widely recognized as Maclura tricuspidata. koreascience.krunc.edu

Research has consistently identified the root and bark tissues as the principal locations for the accumulation of this compound. The primary botanical source is Cudrania tricuspidata (now Maclura tricuspidata), a deciduous tree native to East Asia. rsc.orggrowables.org Various parts of this plant, including the root bark, roots, and the whole plant, have been reported to contain Macluraxanthone B. rsc.orgnih.govnih.govresearchgate.net Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has determined the content of this compound in the root bark of C. tricuspidata to be approximately 0.071%. rsc.org Another documented source is Maclura tinctoria, where the compound has been identified in the bark. researchgate.net

The distribution of this compound within these plants underscores the importance of specific tissue selection for efficient extraction and isolation.

GenusSpeciesCommon Name(s)Plant Part(s) Containing this compoundReference(s)
Cudrania / MacluraCudrania tricuspidata (syn. Maclura tricuspidata)Che, Mandarin Melon Berry, Silkworm ThornRoot Bark, Roots, Whole Plant koreascience.krrsc.orgnih.govnih.govresearchgate.net
MacluraMaclura tinctoriaDinde, Old FusticBark researchgate.net

Advanced Extraction and Chromatographic Isolation Techniques for this compound from Plant Matrices

The isolation of pure this compound from complex plant matrices necessitates a multi-step process involving initial extraction followed by sophisticated chromatographic purification. The selection of methods is guided by the chemical properties of xanthones and the desired purity of the final product.

Bioassay-guided fractionation is a pivotal strategy employed to systematically separate and isolate bioactive compounds from a crude natural product extract. plos.org This approach iteratively links chemical separation with pharmacological or biological screening. Instead of randomly isolating all constituents, this method prioritizes the purification of compounds responsible for a specific biological activity observed in the crude extract. plos.orgscience.gov

The process begins with the testing of a crude plant extract for a target bioactivity. If the extract shows significant activity, it is subjected to a primary chromatographic separation, dividing it into several fractions. Each fraction is then tested using the same bioassay. The most active fraction is selected for further rounds of separation and testing. plos.orgmdpi.com This cycle is repeated, using progressively higher resolution chromatographic techniques, until a pure, active compound, such as this compound, is isolated. nih.gov This targeted approach is highly efficient, as it focuses purification efforts exclusively on the biologically relevant components of the extract, thereby reducing the time and resources spent on isolating inactive substances. plos.org For instance, the cytotoxic properties of xanthones from Cudrania tricuspidata, including this compound, were highlighted through assays on human tumor cell lines, demonstrating a potential application for this guided strategy. nih.gov

Following initial fractionation, high-resolution preparative techniques are essential for purifying this compound to homogeneity.

Size Exclusion Chromatography (SEC): Also known as gel permeation or gel filtration chromatography, SEC separates molecules based on their size, or more precisely, their hydrodynamic volume. shimadzu.skbio-rad.com The stationary phase consists of porous beads. libretexts.org Larger molecules that cannot enter the pores pass through the column quickly and elute first. shimadzu.sk Smaller molecules, like this compound, can diffuse into the pores, leading to a longer path through the column and later elution. bio-rad.comlibretexts.org SEC is particularly useful in the early to intermediate stages of purification to separate broad classes of compounds based on molecular weight, such as separating polyphenols from larger molecules like polysaccharides or proteins. mq.edu.au

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone technique for the final purification of natural products like this compound. springernature.comnih.gov It offers high resolution and adaptability. The most common mode for xanthone (B1684191) isolation is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. springernature.comrjptonline.org A gradient elution, where the proportion of the organic solvent is gradually increased, is often used. This allows for the separation of compounds with a wide range of polarities within the same chromatographic run. isca.in Fractions are collected as they elute from the column, and those containing the target compound are identified, often by analytical HPLC, and pooled. The solvent is then evaporated to yield the purified this compound. rjptonline.org

TechniquePrinciple of SeparationRole in this compound Isolation
Bioassay-Guided FractionationIterative chemical separation guided by biological activity testing of fractions.To efficiently target and isolate biologically active compounds like this compound from a complex crude extract.
Size Exclusion Chromatography (SEC)Separation based on molecular size and hydrodynamic volume.Typically used for initial cleanup and fractionation, separating groups of compounds by molecular weight.
Preparative High-Performance Liquid Chromatography (HPLC)High-resolution separation based on differential partitioning between a stationary phase and a mobile phase.Final purification step to achieve high-purity this compound, often using a reversed-phase column.

Biosynthetic Pathways and Precursors of Xanthones Relevant to Macluraxanthone B

Mixed Shikimate-Acetate Biosynthetic Origin in Higher Plants

In higher plants, the biosynthesis of the xanthone (B1684191) nucleus is of a mixed origin, involving contributions from both the shikimate and acetate (B1210297) pathways. researchgate.netmdpi.combiologydiscussion.comscielo.br This dual pathway is a defining characteristic of xanthone formation in plant families such as Guttiferae, Gentianaceae, and Moraceae. biologydiscussion.com The xanthone structure is composed of two aromatic rings (A and B) fused to a central γ-pyrone ring (C). researchgate.net Biosynthetic studies have established that the A-ring originates from the acetate-malonate pathway, whereas the B-ring and the carbonyl group of the pyrone ring are derived from the shikimate pathway. scielo.brnih.gov

The process begins with precursors from these two primary metabolic routes. researchgate.net The shikimate pathway provides precursors such as shikimic acid and L-phenylalanine, which ultimately lead to a C6-C1 unit, typically m-hydroxybenzoic acid. researchgate.netbiologydiscussion.comnih.gov Concurrently, the acetate pathway provides three molecules of malonyl-CoA. researchgate.net The condensation of the shikimate-derived C6-C1 unit (as its coenzyme A ester, e.g., 3-hydroxybenzoyl-CoA) with the three acetate-derived units forms a polyketide chain. mdpi.comrsc.org This chain then cyclizes and aromatizes to yield a key benzophenone (B1666685) intermediate. biologydiscussion.comscielo.br

The specific benzophenone intermediate can vary between plant species. frontiersin.org For instance, in the Hypericaceae family, the pathway proceeds through L-phenylalanine to form benzoic acid, while in the Gentianaceae family, it utilizes 3-hydroxybenzoic acid derived more directly from shikimate. nih.gov However, these routes converge to produce the central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which is pivotal for the subsequent formation of the xanthone core. researchgate.netnih.govfrontiersin.org

Acetate-Derived Biosynthetic Origin in Lower Organisms (for comparative context)

In contrast to higher plants, the biosynthesis of xanthones in lower organisms like fungi and lichens follows a pathway derived entirely from acetate. researchgate.netmdpi.comsemanticscholar.orgnih.gov This route involves the head-to-tail condensation of eight acetate units via the polyketide pathway to form a linear octaketonic intermediate. mdpi.comsemanticscholar.org

This polyketide chain undergoes a series of cyclizations and modifications to form the xanthone structure. mdpi.com The process can involve the formation of benzophenone intermediates before the final xanthone product, such as ravenelin, is produced in fungi. mdpi.comacs.org This purely acetate-derived origin distinguishes the biosynthetic machinery in these microorganisms from the mixed pathway found in the plant kingdom. researchgate.netnih.gov

Enzymatic Systems and Key Metabolic Intermediates in Xanthone Core Formation

The formation of the xanthone core from the benzophenone intermediate is a critical step governed by specific enzymatic systems. The central metabolic intermediate in plants is 2,3′,4,6-tetrahydroxybenzophenone. biologydiscussion.comnih.govnih.govfrontiersin.org This molecule serves as the direct precursor to the xanthone skeleton.

The key transformation is an intramolecular, regioselective oxidative phenol (B47542) coupling reaction. biologydiscussion.comscielo.brfrontiersin.org This cyclization is catalyzed by a cytochrome P450-dependent monooxygenase, which has been functionally characterized in several plant species as xanthone synthase. biologydiscussion.comresearchgate.net The enzyme facilitates the coupling of the hydroxyl group on the shikimate-derived ring with a carbon position on the acetate-derived ring of the benzophenone precursor. nih.gov

This crucial cyclization can occur via two different regioselective patterns, leading to two primary xanthone core structures:

1,3,5-Trihydroxyxanthone (1,3,5-THX) : Formed when the oxidative coupling occurs at the ortho position relative to the 3'-hydroxyl group of the benzophenone. nih.gov

1,3,7-Trihydroxyxanthone (1,3,7-THX) : Formed when the coupling occurs at the para position. nih.gov

Chemical Synthesis and Structural Modification Strategies for Macluraxanthone B and Analogs

Total Synthesis Approaches to the Xanthone (B1684191) Scaffold

The construction of the fundamental dibenzo-γ-pyrone structure, known as the xanthone scaffold, is the cornerstone of synthesizing Macluraxanthone (B191769) B and other related natural products. up.pt While the total synthesis of Macluraxanthone B itself is a complex undertaking, several general strategies for assembling the xanthone core are well-established and adaptable. wits.ac.za These methods are crucial for creating the necessary precursors for more complex, substituted xanthones. up.pt

The most prevalent synthetic strategies rely on the formation of key intermediates, either a 2,2'-dihydroxybenzophenone (B146640) or a 2-aryloxybenzoic acid, which then undergo cyclization to form the central pyrone ring. up.pt

Key Synthetic Routes to the Xanthone Scaffold:

Benzophenone (B1666685) Route: This is one of the most common approaches. It involves the Friedel-Crafts acylation of a phenol (B47542) derivative with a salicylic (B10762653) acid derivative. up.ptnih.gov The resulting 2,2'-dihydroxybenzophenone intermediate is then subjected to cyclodehydration to yield the xanthone. The Grover, Shah, and Shah (GSS) reaction is a classic example of this method, where a salicylic acid and a phenol are heated with zinc chloride and phosphoryl chloride. up.pt A key requirement for direct xanthone formation in the GSS reaction is the presence of an additional hydroxyl group at the 6 or 6' position of the benzophenone intermediate to facilitate cyclization. up.pt

Diaryl Ether Route: This strategy involves the synthesis of a 2-aryloxybenzoic acid, often via an Ullmann condensation, followed by an intramolecular electrophilic cycloacylation to close the pyrone ring. up.ptup.pt Although Ullmann reactions can sometimes have lower yields, this route offers an alternative pathway to the xanthone core. up.pt

Condensation Reactions: One-step methods that condense two aryl building blocks are popular due to their simplicity. up.pt An example is the condensation of a salicylic acid with a phenol using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as a powerful acylating agent. nih.gov This approach's success is often dependent on the electronic properties of the phenol substrate, working best with electron-rich phenols. nih.gov

Modern Catalytic Methods: More recent advancements include palladium-catalyzed reactions, such as carbonylative Suzuki couplings, which can construct the xanthone scaffold in a one-pot synthesis from an iodophenol and a boronic acid under a carbon monoxide atmosphere. osti.gov Rhodium-catalyzed cascade C-H activation and annulation reactions have also been developed, coupling salicylaldehydes with hydroquinones or benzoquinones to create highly functionalized xanthones. acs.orgnih.gov

A notable synthesis aimed at constructing a xanthone nucleus involved a multi-step sequence starting with the protection of salicylic acid. wits.ac.za The process continued with a Friedel-Crafts reaction using trifluoroacetic anhydride, followed by deprotection and an oxidation step with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). wits.ac.za This oxidation surprisingly led to a spiro-intermediate, which was then hydrolyzed and isomerized through pyrolysis to furnish the final xanthone structure. wits.ac.zamdpi.com This highlights the intricate and sometimes unexpected transformations that can occur in xanthone synthesis.

Synthetic Strategy Key Intermediates/Reagents Description Reference
Benzophenone Route (GSS Reaction)Salicylic acid, Phenol, ZnCl₂/POCl₃Friedel-Crafts acylation followed by cyclodehydration of the benzophenone intermediate. up.pt
Diaryl Ether Route2-Aryloxybenzoic acid, Strong acidIntramolecular electrophilic cycloacylation of a diaryl ether. up.ptup.pt
Eaton's Reagent CondensationSalicylic acid, Phenol, P₂O₅/CH₃SO₃HOne-pot condensation via a potent Friedel-Crafts acylation. nih.gov
Carbonylative Suzuki CouplingIodophenol, (2-Methoxyphenyl)boronic acid, CO, Pd catalystOne-pot synthesis via palladium-catalyzed coupling. osti.gov
Rh-Catalyzed C-H ActivationSalicylaldehyde, 1,4-Benzoquinone, Rh catalystCascade C-H/O-H functionalization and annulation. acs.orgnih.gov

Semi-Synthesis of this compound Derivatives through Targeted Functionalization (e.g., Methylation)

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating novel analogs for biological evaluation. In the case of this compound, which was first isolated from Maclura tinctoria, targeted functionalization such as methylation can produce new derivatives with potentially altered properties. wits.ac.za

A recent study demonstrated the successful methylation of macluraxanthone (referred to as compound 1 in the study). nih.gov This process allows for the selective modification of the hydroxyl groups on the xanthone core.

Methylation of Macluraxanthone:

The reaction was performed using dimethyl carbonate (DMC) as a "green" methylating agent, with potassium carbonate (K₂CO₃) as the base and polysorbate 80 acting as a phase-transfer catalyst. nih.gov This reaction yielded a methoxy (B1213986) analog of macluraxanthone, specifically 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one (compound 2 ). nih.govresearchgate.net The structure of this new derivative was confirmed through spectroscopic methods and X-ray crystallography. nih.gov

This semi-synthetic approach highlights how the rich functionality of a natural product like macluraxanthone can be leveraged to create a library of related compounds. Such derivatives are invaluable for structure-activity relationship (SAR) studies, which seek to understand how specific chemical features contribute to a molecule's biological activity. nih.gov

Reactant Reagents Product Reaction Type Reference
MacluraxanthoneDimethyl carbonate (DMC), K₂CO₃, Polysorbate 805,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-oneTargeted Methylation nih.gov

Mechanistic Studies of Synthetic Transformations in Xanthone Chemistry

Understanding the reaction mechanisms underlying the synthesis of xanthones is crucial for optimizing reaction conditions, predicting outcomes, and developing new synthetic methodologies. Several key transformations in xanthone chemistry have been the subject of mechanistic investigation. thieme-connect.comrsc.org

One area of interest is the Friedel-Crafts acylation, a fundamental step in many xanthone syntheses. When using Eaton's reagent, the proposed mechanism involves the formation of a highly reactive acylium ion from the salicylic acid precursor. nih.gov This electrophile then attacks the electron-rich phenol partner to form the benzophenone intermediate, which subsequently cyclizes. nih.gov

Another mechanistically intriguing transformation was observed during a synthetic sequence targeting the xanthone core, where the oxidation of a phenol intermediate with DDQ did not directly yield the expected product. wits.ac.za Instead, it produced a spiro-compound. wits.ac.zamdpi.com While the exact mechanism of this DDQ-facilitated reaction has not been fully elucidated, it represents an area for further mechanistic exploration in xanthone synthesis. mdpi.com The subsequent steps involved the hydrolysis of the spiro compound to a trione (B1666649), followed by a pyrolytic isomerization to form the final xanthone ring system. wits.ac.za

Mechanistic studies have also shed light on rearrangements in highly functionalized xanthone systems. In the context of modifying oxygenated xanthones, the Lewis acid-activated opening of an epoxide intermediate was shown to proceed with a concomitant Wagner-Meerwein-type acyl shift. thieme-connect.com This rearrangement leads to the formation of novel tricyclic ketone ring systems, demonstrating how mechanistic understanding can be harnessed to create complex molecular architectures from xanthone precursors. thieme-connect.com

Transformation Proposed Mechanistic Feature Significance Reference
Friedel-Crafts Acylation (with Eaton's Reagent)Formation of an acylium ion from salicylic acid.Explains the high reactivity for forming the benzophenone intermediate with electron-rich phenols. nih.gov
DDQ-Facilitated OxidationFormation of an unexpected spiro-intermediate.Highlights complex and not fully understood reaction pathways in xanthone synthesis. wits.ac.zamdpi.com
Epoxide Ring-OpeningWagner-Meerwein-type acyl shift.Demonstrates a pathway for skeletal rearrangement to form novel tricyclic structures from xanthone derivatives. thieme-connect.com

In Vitro and in Vivo Pharmacological Activity Investigations of Macluraxanthone B Excluding Clinical Human Trials

Anti-inflammatory and Immunomodulatory Research

Macluraxanthone (B191769) B has shown notable anti-inflammatory and immunomodulatory effects in various experimental models. targetmol.com These activities are attributed to its ability to modulate key inflammatory pathways and cellular functions.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Research has demonstrated that Macluraxanthone B can significantly inhibit the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglia (BV2) cells, this compound markedly suppressed the generation of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.netnih.govtandfonline.com This inhibition is linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. researchgate.netnih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)

This compound has been found to modulate the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory response. In LPS-stimulated RAW264.7 and BV2 cells, the compound significantly inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.govtandfonline.com Similarly, in human THP-1 macrophages, this compound decreased the production of TNF-α. researchgate.netnih.gov Furthermore, in studies on human keratinocytes, this compound was among the most effective compounds from Cudrania tricuspidata in reducing the production of IL-6 and IL-8. nih.gov

Regulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK cascades, HO-1 induction)

The anti-inflammatory effects of this compound are underpinned by its ability to regulate critical intracellular signaling pathways. The compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.govtandfonline.com

Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) signaling cascades. It has been observed to inhibit the phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. researchgate.netnih.gov

Furthermore, this compound has been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties. researchgate.netnih.govtandfonline.com The inhibitory effect of this compound on nitric oxide production was partially reversed when a selective HO-1 inhibitor was used, suggesting that its anti-inflammatory action is, in part, mediated by HO-1 induction. researchgate.netnih.gov

Effects on Macrophage Phenotype and Function

This compound has demonstrated the ability to modulate the phenotype and function of macrophages. In studies using human THP-1 macrophages, the compound was shown to promote the polarization towards an M1-like pro-inflammatory phenotype, characterized by an increased expression of the surface marker CD86 and decreased expression of CD14, CD11b, and CD80. targetmol.comresearchgate.netnih.gov However, in the presence of an inflammatory stimulus like LPS, this compound paradoxically decreased the production of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. researchgate.netnih.gov This suggests a complex immunomodulatory role for the compound.

Anticancer and Antiproliferative Research

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. ontosight.ai

Inhibition of Cancer Cell Proliferation Across Diverse In Vitro Models

This compound has exhibited antiproliferative activity against a range of cancer cell lines in vitro. ontosight.ai Studies have shown its cytotoxic effects on various human cancer cells. informahealthcare.com For instance, it has been evaluated against B-lymphocyte cells (Raji), colon carcinoma cells (LS174T), human neuroblastoma cells (IMR-32), and skin carcinoma cells (SK-MEL-28). popline.orgwho.int In one study, Macluraxanthone, along with other xanthones, showed strong cytotoxic activity against Raji cells. who.int Another study reported its potent anticancer activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and B-16 (melanoma) cancer cell lines, with IC50 values ranging from 8.45 to 16.71 μM. nih.govresearchgate.net Furthermore, research on B16F10 melanoma cells demonstrated that macluraxanthone could inhibit cell proliferation. waocp.orgresearchgate.net

Table 1: Investigated Pharmacological Activities of this compound

Pharmacological Activity Model System Key Findings References
Anti-inflammatory LPS-stimulated RAW264.7 and BV2 cells Inhibition of NO and PGE2 production; Downregulation of iNOS and COX-2 expression. researchgate.net, nih.gov, tandfonline.com
Immunomodulatory Human THP-1 macrophages Promotion of M1-like phenotype; Decreased TNF-α and IL-10 production in the presence of LPS. researchgate.net, targetmol.com, nih.gov
Anticancer Various human cancer cell lines (Raji, LS174T, IMR-32, SK-MEL-28, A549, MCF-7, HeLa, B-16) Inhibition of cancer cell proliferation. nih.gov, researchgate.net, popline.org, who.int

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nitric Oxide
Prostaglandin E2
Interleukin-6 (IL-6)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-8 (IL-8)
Interleukin-10 (IL-10)

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells

Research has shown that this compound can influence the life cycle of cancer cells. In studies involving highly metastatic B16F10 melanoma cells, this compound was observed to induce cell cycle arrest at the G1 phase. waocp.org This arrest was accompanied by an increase in the sub-G1 cell population, which is indicative of apoptosis or programmed cell death. waocp.org The morphological changes associated with apoptosis, such as membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, were also noted in treated melanoma cells. waocp.org These findings suggest that this compound's anti-cancer activity is, in part, due to its ability to halt cell proliferation and trigger cell death.

Other related xanthone (B1684191) compounds have also been shown to induce cell cycle arrest and apoptosis in different cancer cell lines. nih.govresearchgate.net For instance, studies on human colon cancer DLD-1 cells revealed that certain xanthones could cause G1 or S phase arrest. nih.gov

Anti-Metastatic Effects on Cellular Adhesion, Invasion, and Migration

The metastatic cascade is a complex process involving the detachment of cancer cells from the primary tumor, invasion of surrounding tissues, and migration to distant sites. nih.govfrontiersin.org this compound has demonstrated potential in disrupting these critical steps.

In vitro studies on B16F10 melanoma cells revealed that this compound significantly inhibited cell invasion and migration at non-toxic concentrations. waocp.orgresearchgate.net Its inhibitory effect on invasion was found to be more potent than the conventional chemotherapy drug doxorubicin (B1662922) at a comparable concentration. waocp.org Furthermore, at higher concentrations, it was observed to delay cell adhesion and retard colonization of melanoma cells. waocp.orgresearchgate.net The anti-metastatic actions of xanthones are often linked to the downregulation of enzymes like matrix metalloproteinases (MMPs), which are crucial for breaking down the extracellular matrix during invasion. nih.gov

Table 1: In Vitro Anti-Metastatic Effects of this compound on B16F10 Melanoma Cells

Parameter Observation Concentration
Cell InvasionSignificant inhibition3 and 10 µM
Cell MigrationReduction3 and 10 µM
Cell AdhesionDelayed adhesion and retarded colonization20 µM (for a related compound)

Data sourced from studies on B16F10 melanoma cells. waocp.orgresearchgate.net

Antiviral Research, with a Focus on Anti-HIV Activity

This compound, isolated from Maclura tinctoria, has been identified as having moderate anti-HIV activity. mdpi.comnih.govacs.orgbibliotekanauki.pl This activity was discovered through bioassay-guided fractionation of the plant's organic extract. acs.org While the precise mechanism of its anti-HIV action is not fully elucidated, it is part of a broader class of phenolic compounds, including xanthones and flavonoids, that have shown promise as antiviral agents. nih.govbibliotekanauki.pl The search for natural products with HIV-inhibitory activity has been an ongoing effort, leading to the identification of several promising compounds from natural sources. acs.org

Antioxidant Mechanisms and Cellular Protective Effects

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). nih.govmdpi.com They can act by directly scavenging free radicals or by modulating the activity of enzymes involved in oxidative stress. nih.gov this compound has been noted for its antioxidant properties. researchgate.net

The antioxidant capacity of xanthones is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups. researchgate.net These groups can donate electrons to neutralize free radicals. The antioxidant activity of this compound is linked to the oxidation of its catechol moiety. researchgate.net Studies on other natural compounds have shown that they can protect cells by increasing the levels of endogenous antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and catalase (CAT), and non-enzymatic antioxidants like glutathione (GSH). mdpi.com This enhancement of the cell's natural defense system helps to mitigate oxidative stress. mdpi.com

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. mdpi.combiorxiv.org Inhibitors of these enzymes are used in the management of Alzheimer's disease. mdpi.com Macluraxanthone has been identified as a potent inhibitor of both AChE and BChE. nih.govresearchgate.net

In vitro studies have shown that this compound inhibits these enzymes in a concentration-dependent manner. nih.govresearchgate.net Kinetic analysis revealed that its mode of inhibition is non-competitive against AChE and competitive against BChE. nih.govresearchgate.net Molecular docking studies suggest that this compound binds tightly to the active sites of both enzymes, which is consistent with its inhibitory potency. nih.govresearchgate.netresearchgate.net

Table 2: In Vitro Cholinesterase Inhibition by this compound

Enzyme IC₅₀ Value (µM) Mode of Inhibition
Acetylcholinesterase (AChE)8.47Non-competitive
Butyrylcholinesterase (BChE)29.8Competitive

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. nih.govresearchgate.net

Protein tyrosine phosphatase 1B (PTP1B) is an enzyme that plays a key role in regulating insulin (B600854) and leptin signaling pathways. frontiersin.orgmdpi.com Its overexpression has been linked to type 2 diabetes, obesity, and certain cancers. mdpi.comnih.govmdpi.com Therefore, inhibitors of PTP1B are being investigated as potential therapeutic agents.

Research has shown that this compound, isolated from the roots of Cudrania tricuspidata, is a significant inhibitor of PTP1B. mdpi.com Along with other prenylated xanthones, it displayed stronger inhibitory effects than flavonoids also isolated from the same source. mdpi.com Kinetic studies of related xanthones have shown them to be noncompetitive inhibitors, suggesting they may bind to an allosteric site on the enzyme rather than the active site. mdpi.com This mode of inhibition is considered a promising strategy for developing selective and effective PTP1B inhibitors. mdpi.comnih.gov

Investigation of Mitophagy Induction and Attenuation of Ischemia/Reperfusion Injury

This compound, a xanthone derivative, has been investigated for its role in inducing mitophagy and its potential to alleviate ischemia/reperfusion (I/R) injury. nih.govfrontiersin.org Mitophagy is a selective form of autophagy responsible for the removal of damaged or dysfunctional mitochondria, a process crucial for maintaining cellular health. nih.govfrontiersin.org

In a study utilizing H9c2 cells, a cell line derived from rat heart tissue, this compound was found to promote mitophagy. nih.gov The compound induced the accumulation of Parkin, a key protein in the mitophagy pathway, and facilitated the degradation of mitochondrial proteins such as Tom20 and Tim23. nih.gov Further investigation revealed that this compound directly stabilizes PTEN-induced putative kinase 1 (PINK1) on the outer mitochondrial membrane, which in turn recruits Parkin to the mitochondria. nih.gov This recruitment leads to the phosphorylation and ubiquitination of Parkin, indicating that this compound mediates mitophagy through the PINK1-Parkin pathway. nih.gov The induction of mitophagy by this compound was abolished when a mutant form of Parkin (ParkinS65A) was introduced or when cells were pretreated with MG132, a proteasome inhibitor. nih.gov

The protective effects of this compound were also observed in an in vitro model of I/R injury in H9c2 cells. nih.gov Treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS) compared to the control group. nih.gov These findings suggest that by inducing PINK1-Parkin-mediated mitophagy, this compound can attenuate myocardial I/R injury in a laboratory setting. nih.gov

The process of I/R injury itself can have a "double effect" on mitophagy. frontiersin.org While some level of mitophagy is protective, excessive mitophagy can contribute to the damage caused by I/R injury. frontiersin.org this compound appears to modulate this process beneficially, promoting the removal of damaged mitochondria and thereby reducing cellular stress and injury. nih.govfrontiersin.org

Table 1: Effects of this compound on Mitophagy and Ischemia/Reperfusion Injury in H9c2 Cells

ParameterObservationReference
Mitophagy Induction Induces Parkin puncta accumulation and promotes mitophagy. nih.gov
Mitochondrial Protein Degradation Induces the degradation of Tom20 and Tim23. nih.gov
Mechanism of Action Directly stabilizes PINK1, leading to Parkin recruitment, phosphorylation, and ubiquitination. nih.gov
Pathway Mediates mitophagy through the PINK1-Parkin pathway. nih.gov
Ischemia/Reperfusion Injury Decreases cell death and reduces reactive oxygen species (ROS) levels. nih.gov

Other Biological Activities (e.g., Hepatoprotective Effects, Antimalarial Properties)

Beyond its effects on mitophagy and I/R injury, this compound has demonstrated other significant biological activities, notably hepatoprotective and antimalarial properties.

Hepatoprotective Effects

In vitro studies have highlighted the hepatoprotective potential of this compound. Research on human liver-derived Hep G2 cells showed that this compound, isolated from the root barks of Cudrania tricuspidata, exhibited a significant protective effect against tacrine-induced cytotoxicity. ebi.ac.uknih.govkoreascience.kr Furthermore, it also demonstrated significant hepatoprotective effects against nitrofurantoin-induced cytotoxicity in the same cell line. ebi.ac.uknih.govkoreascience.kr These findings suggest that this compound could be a valuable compound for protecting the liver from certain drug-induced toxicities. koreascience.kr

Table 2: Hepatoprotective Effects of this compound in Hep G2 Cells

ToxinEffect of this compoundReference
TacrineSignificant hepatoprotective effect ebi.ac.uknih.govkoreascience.kr
NitrofurantoinSignificant hepatoprotective effect ebi.ac.uknih.govkoreascience.kr

Antimalarial Properties

This compound has also been identified as a potent antimalarial agent. wikipedia.org In a study evaluating various phenolic compounds, Macluraxanthone showed very interesting activity against two strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. biocrick.com It exhibited an IC50 (half-maximal inhibitory concentration) of 0.36 µg/mL against the F32 strain and 0.27 µg/mL against the FcM29 strain. biocrick.comnih.gov The activity of Macluraxanthone was found to increase with longer contact time with the parasite. nih.gov These results underscore the potential of Macluraxanthone as a lead compound for the development of new antimalarial drugs. biocrick.comnih.gov

Table 3: Antimalarial Activity of Macluraxanthone

Plasmodium falciparum StrainIC50 (µg/mL)Reference
F320.36 biocrick.comnih.gov
FcM290.27 biocrick.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Macluraxanthone B

Spectroscopic Characterization Techniques (e.g., 1D/2D NMR, GC-MS, IR, UV, HRESIMS)

The structural framework of Macluraxanthone (B191769) B and related xanthones is primarily determined through a combination of spectroscopic methods. biocrick.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the complex structure of Macluraxanthone B. biocrick.comumw.edu.pl Techniques such as ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. biocrick.com These methods are crucial for the complete structural assignment of new and known xanthones. researchgate.net

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile compounds and can be used to identify components within a mixture. researchgate.netnotulaebotanicae.ronih.gov For non-volatile compounds like this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is invaluable. semanticscholar.orgspringermedizin.de HRESIMS provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of the compound. semanticscholar.orgspringermedizin.denih.gov Electron Ionization Mass Spectrometry (EI-MS) is another technique used to determine the molecular mass of these compounds. biocrick.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. semanticscholar.orgnih.gov Characteristic absorption bands can indicate the presence of hydroxyl groups, carbonyl groups, and aromatic rings, which are typical features of the xanthone (B1684191) skeleton. semanticscholar.orgspringermedizin.de

Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum of this compound provides information about its electronic transitions and confirms the presence of the xanthone chromophore. semanticscholar.orgspringermedizin.denih.gov The wavelengths of maximum absorption (λmax) are characteristic of the compound's conjugated system. semanticscholar.orgspringermedizin.de

Table 1: Spectroscopic Data for Xanthone Characterization

Technique Information Provided Reference
1D/2D NMR Detailed structural elucidation, connectivity of atoms. biocrick.comumw.edu.pl biocrick.comumw.edu.plresearchgate.net
GC-MS Identification of volatile components in a mixture. researchgate.netnotulaebotanicae.ro researchgate.netnotulaebotanicae.ronih.gov
HRESIMS Accurate mass for molecular formula determination. semanticscholar.orgspringermedizin.de semanticscholar.orgspringermedizin.denih.gov
IR Spectroscopy Identification of functional groups (e.g., hydroxyl, carbonyl). semanticscholar.orgnih.gov semanticscholar.orgspringermedizin.denih.gov
UV Spectroscopy Confirmation of the xanthone chromophore and conjugation. semanticscholar.orgnih.gov semanticscholar.orgspringermedizin.denih.gov

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and quantification of this compound from complex mixtures, such as plant extracts. nih.govspecificpolymers.comtorontech.com By employing a suitable stationary phase (e.g., C18 column) and mobile phase, individual compounds can be separated based on their polarity and other physicochemical properties. researchgate.netresearchgate.net

HPLC is crucial for assessing the purity of isolated this compound. torontech.com The presence of a single, sharp peak in the chromatogram at a specific retention time is indicative of a pure compound. researchgate.net Furthermore, by using a validated HPLC method with appropriate standards, the concentration of this compound in a sample can be accurately determined. specificpolymers.comresearchgate.net This quantitative analysis is essential for standardization and for correlating the amount of the compound with its biological activity.

Table 2: HPLC Parameters for Xanthone Analysis

Parameter Description Reference
Stationary Phase Typically a C18 reversed-phase column. researchgate.netresearchgate.net
Mobile Phase A mixture of solvents, often acetonitrile (B52724) and water with an acid modifier. researchgate.net
Detection UV-Vis detector set at a wavelength of maximum absorbance for the compound. torontech.comresearchgate.net
Quantification Achieved by comparing the peak area of the analyte to that of a known standard. specificpolymers.comresearchgate.net

Cell-Based Assays and Molecular Biology Techniques for Activity Assessment (e.g., ELISA, Western Blot, Immunofluorescence, Flow Cytometry)

To investigate the biological activities of this compound, a variety of cell-based assays and molecular biology techniques are employed. These methods provide insights into the compound's effects on cellular processes and signaling pathways. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay to quantify the levels of specific proteins, such as cytokines (e.g., IL-6, TNF-α) and other signaling molecules (e.g., PGE2), in cell culture supernatants. researchgate.netpromega.com This technique was used to demonstrate that this compound inhibits the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells. researchgate.net

Western Blot: Western blotting is used to detect and quantify specific proteins within a cell lysate. abyntek.comazurebiosystems.com This technique has been instrumental in showing that this compound can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net It is also used to analyze the phosphorylation status of key signaling proteins, such as those in the MAPK and NF-κB pathways. researchgate.net

Immunofluorescence: Immunofluorescence allows for the visualization of the subcellular localization of specific proteins. researchgate.net This technique was used to show that this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation. researchgate.net

Flow Cytometry: Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. thermofisher.comnih.goved.ac.uk It can be used to assess cell surface marker expression, cell cycle distribution, and apoptosis. frontiersin.org For instance, it can be used to characterize the phenotype of immune cells treated with this compound. biocrick.com

Table 3: Cell-Based and Molecular Biology Techniques for this compound Activity Assessment

Technique Application in this compound Research Reference
ELISA Quantifying inflammatory mediators (NO, PGE2, IL-6, TNF-α). researchgate.net researchgate.netpromega.com
Western Blot Measuring protein expression (iNOS, COX-2) and phosphorylation (MAPKs, NF-κB). researchgate.net researchgate.netabyntek.com
Immunofluorescence Visualizing protein localization (NF-κB p65 subunit). researchgate.net researchgate.netresearchgate.net
Flow Cytometry Analyzing cell surface markers and immune cell phenotypes. biocrick.com thermofisher.comnih.govfrontiersin.org

Electrochemical and Redox Property Analysis

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. researchgate.netsolubilityofthings.comyoungin.com These techniques measure the current response of a system to an applied electrical potential, providing information about the oxidation and reduction (redox) behavior of the compound. youngin.com

The electrochemical behavior of this compound at a glassy carbon electrode has been shown to be quasi-reversible and pH-dependent. researchgate.net Its anodic (oxidation) behavior correlates well with its antioxidant activity, which is attributed to the catechol moiety in its structure. researchgate.net Understanding the electrochemical properties of this compound is crucial for elucidating its mechanism of antioxidant action and can be useful in developing analytical methods for its detection. researchgate.netresearchgate.net

Computational Chemistry and Molecular Docking Approaches for Ligand-Target Interactions

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at the molecular level. bioscipublisher.comnih.govresearchgate.net

Molecular docking simulations can predict the binding mode and affinity of this compound to the active site of an enzyme or receptor. plos.org For example, docking studies have been used to compare the binding of this compound to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with that of other compounds. These studies have shown that this compound can form strong hydrogen bonds with key amino acid residues in the active sites of these enzymes, providing a rationale for its observed inhibitory activity. biocrick.com These computational approaches are valuable for understanding structure-activity relationships and for guiding the design of more potent analogs. bioscipublisher.com

Future Directions and Research Opportunities for Macluraxanthone B

Elucidation of Novel Molecular Targets and Signaling Pathways through Omics Technologies

While initial studies have identified some molecular targets for Macluraxanthone (B191769) B, the full spectrum of its interactions within the cellular environment remains largely uncharted. Modern "omics" technologies offer powerful, high-throughput approaches to uncover novel molecular targets and delineate the complex signaling networks modulated by this compound. nih.govf1000research.com

Genomic, proteomic, and metabolomic strategies can provide a holistic view of the molecular changes induced by Macluraxanthone B in disease models. nih.govfrontiersin.org For instance, proteomic analyses, such as mass spectrometry-based approaches, can identify differentially expressed proteins in cells treated with this compound, revealing direct targets or downstream effectors. frontiersin.org This can build upon existing knowledge, which shows this compound inhibits the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor (TNF)-α. nih.gov It is known to suppress the expression of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 by regulating the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net Furthermore, its anti-inflammatory effect is partially mediated by the induction of heme oxygenase (HO)-1. nih.gov

Future research using omics could explore:

Transcriptomics: RNA-sequencing can reveal changes in gene expression profiles, identifying upstream regulators and pathways, such as the PI3K-Akt, Wnt, Notch, and TGF-beta signaling pathways, which are often implicated in cellular processes affected by bioactive compounds. frontiersin.org

Proteomics: Advanced proteomic techniques can map the protein-protein interaction networks affected by this compound, potentially uncovering previously unknown targets. frontiersin.orgnih.gov

Metabolomics: As the end products of cellular processes, metabolites provide a direct functional readout of the physiological state. unl.edumetabolon.com Metabolomic profiling can reveal shifts in metabolic pathways, such as amino acid, lipid, or carbohydrate metabolism, following treatment with this compound, offering insights into its systemic effects. nih.govmetabolon.com

Integrating data from these multiple omics platforms will be crucial for constructing comprehensive models of this compound's mechanism of action, moving beyond the currently known anti-inflammatory pathways and potentially uncovering roles in other therapeutic areas like cancer or neurodegenerative diseases. frontiersin.org

Exploration of Synergistic Biological Effects with Other Natural Compounds or Synthetic Agents

Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer, where it can enhance efficacy, overcome resistance, and reduce toxicity. nih.gov The potential of this compound as a synergistic agent in combination with other compounds is a promising and largely unexplored area of research. Xanthone (B1684191) derivatives, as a class, have demonstrated potential as co-chemotherapeutic agents. nih.gov For example, studies on other xanthones have shown strong synergistic effects when combined with conventional drugs like doxorubicin (B1662922) in lymphoma cells. nih.gov

Future investigations should systematically screen this compound in combination with:

Conventional Chemotherapeutics: Combining this compound with drugs like cisplatin, 5-fluorouracil, or cyclophosphamide (B585) could enhance their anti-tumor effects. sci-hub.se Extracts containing various xanthones have already shown synergistic anti-tumor activity with such agents. sci-hub.se

Other Natural Products: The plant kingdom is a rich source of bioactive compounds. Combining this compound with other phytochemicals, such as flavonoids (e.g., quercetin) or other xanthones (e.g., gerontoxanthone-I), could lead to enhanced biological activity. biocrick.comresearchgate.net

Targeted Therapies: In cancer, combining this compound with drugs that target specific oncogenic pathways, such as the ERBB2 signaling pathway, could be a strategy to overcome drug resistance. elifesciences.org

In vivo combination studies, typically employing a four-group design (vehicle, drug A, drug B, and combination), will be essential to validate any in vitro synergistic findings. nih.gov Such studies provide a more robust assessment of synergistic interactions in a complex biological system. nih.gov

Development and Optimization of Sustainable Isolation and Chemical Synthesis Methodologies

To facilitate further research and potential future development, robust and sustainable methods for producing this compound are required. Current production relies on extraction from natural sources like Maclura pomifera, Calophyllum soulattri, and Cudrania tricuspidata. researchgate.netresearchgate.netebi.ac.uk

Sustainable Isolation: Research has begun to compare different methods for extracting macluraxanthone. One study found that a method involving homogenization of plant material with sea sand followed by elution with dichloromethane (B109758) was efficient and rapid, achieving a recovery of over 80%. researchgate.net Future efforts should focus on applying the principles of Green Analytical Chemistry to minimize the environmental impact of extraction. researchgate.net This includes exploring:

Green Solvents: Investigating alternatives to chlorinated solvents, such as bio-based solvents (e.g., ethanol), ionic liquids, or deep eutectic solvents. chemmethod.com

Advanced Extraction Techniques: Employing methods like Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) can reduce solvent consumption and extraction time while potentially increasing yield. researchgate.netchemmethod.com

Chemical Synthesis: While isolation from natural sources is currently feasible, total chemical synthesis offers the advantages of scalability, purity, and the ability to create structural analogs. A reported synthetic strategy for a xanthone-based chemical involved pyrolytic isomerization of a trione (B1666649) intermediate, which was itself formed via hydrolysis of a spiro compound. mdpi.com Further development and optimization of synthetic routes to this compound are critical. A key challenge is to devise efficient and stereoselective methods to install the characteristic prenyl and dimethylpyran moieties onto the xanthone core.

Advanced Computational Drug Discovery and Rational Design Strategies for Enhanced Analogs and Probes

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular interactions, the identification of potential targets, and the rational design of new chemical entities with improved properties. researchgate.netmdpi.com

Molecular Docking and Target Identification: Molecular docking studies have already provided significant insights into the mechanism of action for this compound. These studies have shown that it binds tightly to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential in the context of neurodegenerative diseases. researchgate.netresearchgate.netnih.gov The mode of inhibition was found to be non-competitive for AChE and competitive for BChE. nih.gov Docking analyses revealed that its potent inhibitory activity is supported by strong hydrogen bonds and numerous hydrophobic interactions with key amino acid residues in the active sites of these enzymes. biocrick.comnih.gov

Rational Design of Analogs and Probes: Building on these computational foundations, future work can focus on the rational design of this compound analogs. semanticscholar.org

Enhanced Analogs: By using the existing structure-activity relationship (SAR) data, new analogs can be designed to have enhanced potency, selectivity, and improved pharmacokinetic profiles. frontiersin.orgnih.gov For xanthones in general, prenylation at specific positions and the pattern of hydroxylation on the core structure are known to be important for biological activity. mdpi.com Computational tools like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can guide the design of derivatives with optimized features. mdpi.comfrontiersin.org

Chemical Probes: Synthesizing probes based on the this compound scaffold would be invaluable for experimental studies. These probes, which could be tagged with fluorescent markers or biotin, would help in identifying and validating its cellular targets and in visualizing its subcellular localization.

The integration of advanced computational design with synthetic chemistry and biological testing will create a powerful pipeline for developing the next generation of therapeutic agents based on the this compound structure.

Compound Information Table

Compound NameClass
5-fluorouracilSynthetic Agent
Allanxanthone CXanthone
Anolignan ALignan
Anolignan BLignan
Brasixanthone BXanthone
Caloxanthone CXanthone
CisplatinSynthetic Agent
CyclophosphamideSynthetic Agent
DoxorubicinSynthetic Agent
Gerontoxanthone-IXanthone
This compoundXanthone
PhylattrinXanthone
QuercetinFlavonoid
SoulattrinXanthone
TrapezifolixanthoneXanthone

Molecular Docking Study Summary for this compound

Target EnzymeFindingImplicationReference
Acetylcholinesterase (AChE)Potent, non-competitive inhibitor. Binds tightly via hydrogen bonds and hydrophobic interactions.Potential therapeutic for neurodegenerative diseases like Alzheimer's. biocrick.comresearchgate.netnih.gov
Butyrylcholinesterase (BChE)Potent, competitive inhibitor. Binds tightly via hydrogen bonds and hydrophobic interactions.Complements AChE inhibition for potential neurodegenerative disease therapy. biocrick.comresearchgate.netnih.gov

Q & A

Q. What experimental protocols are recommended for assessing the cytotoxicity of macluraxanthone B in immune cell models?

  • Methodological Answer : The MTT assay is a standard method for cytotoxicity testing. For THP-1 macrophages, seed 5 × 10⁴ cells/well in 96-well plates and treat with this compound (1.56–50 µg/mL) for 24–48 hours. After incubation, add 20 µL of 5 mg/mL MTT reagent, incubate for 4 hours in the dark, dissolve formazan crystals with DMSO, and measure absorbance at 540 nm using a microplate reader. Viability is calculated as: Viability (%)=(AbssampleAbsblankAbscontrolAbsblank)×100\text{Viability (\%)} = \left(\frac{\text{Abs}_{\text{sample}} - \text{Abs}_{\text{blank}}}{\text{Abs}_{\text{control}} - \text{Abs}_{\text{blank}}}\right) \times 100

    Critical Note: Include vehicle controls (e.g., 0.01% DMSO) to account for solvent effects .

Q. How is this compound isolated and validated for purity in natural product research?

  • Methodological Answer : Extract this compound from Mesua ferrea root bark using n-hexane maceration, followed by vacuum column chromatography with hexane/chloroform and chloroform/methanol gradients. Validate purity via:
    • Melting point : 169–170°C (lit. 170–172°C).
    • Spectroscopy : UV (λmax 336, 290, 280, 241 nm), IR (νmax 3320, 1738, 1583 cm⁻¹), and NMR (¹H/¹³C matching literature data).
    • Mass spectrometry : m/z 394 (base peak) .

Q. What in vitro assays are used to evaluate the antioxidant capacity of this compound?

  • Methodological Answer : Use the following assays at 100 µg/mL:
    • DPPH scavenging : Measure reduction in absorbance at 517 nm. This compound shows 91.7% scavenging activity.
    • DMPD⁺ scavenging : Monitor absorbance decay at 505 nm (30.6% activity).
    • Nitric oxide (NO) scavenging : Quantify nitrite levels via Griess reagent. Comparison: this compound outperforms quercetin in DPPH and DMPD⁺ assays .

Advanced Research Questions

Q. How does this compound modulate macrophage polarization, and what experimental evidence supports this?

  • Methodological Answer : Treat THP-1 macrophages with this compound (5–25 µg/mL) for 24 hours. Analyze surface markers via flow cytometry:

    MarkerExpression TrendSignificance
    CD86↑ (M1-like)Pro-inflammatory polarization
    CD14Reduced monocyte lineage marker
    CD11bSuppressed adhesion/migration
    Mechanistic Insight: The compound promotes M1 polarization in resting macrophages but suppresses TNF-α and IL-10 production under LPS stimulation, indicating context-dependent immunomodulation .

Q. What evidence supports this compound as a dual cholinesterase inhibitor, and how are inhibition kinetics characterized?

  • Methodological Answer :
    • IC₅₀ Values : 8.47 µM (AChE), 29.8 µM (BChE).
    • Kinetic Analysis :
      • AChE : Non-competitive inhibition (unchanged KmK_m, reduced VmaxV_{max}).
      • BChE : Competitive inhibition (increased KmK_m, unchanged VmaxV_{max}).
    • Molecular Docking : this compound binds tightly to AChE (ΔG = −8.48 kcal/mol) and BChE active sites, outperforming quercetin .

Q. How can computational methods predict this compound's anti-obesity potential?

  • Methodological Answer : Perform molecular docking (AutoDock 4.2) against fat mass and obesity-associated protein (FTO, PDB ID: 3LFM):

    CompoundΔG (kcal/mol)
    This compound−8.48
    Orlistat (control)−5.93
    Interpretation: Lower ΔG indicates stronger binding, suggesting this compound disrupts FTO-mediated adipogenesis .

Data Contradictions and Resolution

Q. Conflicting reports on this compound's cytokine modulation: Why does it enhance M1 polarization but reduce TNF-α under LPS?

  • Resolution : In resting macrophages, this compound upregulates CD86 (M1 marker) but downregulates CD14/CD11b, shifting cells toward a pro-inflammatory state. However, under LPS challenge, it suppresses TNF-α/IL-10 via NF-κB or MAPK pathway interference, highlighting its dual role in inflammation regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.